![molecular formula C17H15N3O6S B255754 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B255754.png)
4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTS and is known for its ability to inhibit the activity of certain enzymes that play a role in various biological processes.
科学的研究の応用
DMTS has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-cancer properties due to its ability to inhibit the activity of certain enzymes that play a role in cancer cell growth and proliferation. Additionally, DMTS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
DMTS works by inhibiting the activity of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which play a role in various biological processes. By inhibiting these enzymes, DMTS can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects on the body. In addition to its anti-cancer and anti-inflammatory properties, DMTS has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. DMTS has also been shown to have an effect on the immune system, specifically on T cells, which play a role in the body's defense against infections.
実験室実験の利点と制限
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, DMTS has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using DMTS in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DMTS. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DMTS and its effects on the immune system. Furthermore, there is a need for the development of more efficient methods for synthesizing DMTS and improving its solubility in water for use in lab experiments.
合成法
The synthesis of DMTS involves the reaction of 4-(furan-2-yl)benzenesulfonyl chloride with 1,3-dimethylbarbituric acid in the presence of a base. The resulting product is then treated with hydrazine hydrate to form DMTS. This method has been optimized to produce high yields of DMTS with purity greater than 95%.
特性
製品名 |
4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide |
|---|---|
分子式 |
C17H15N3O6S |
分子量 |
389.4 g/mol |
IUPAC名 |
4-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O6S/c1-19-15(21)13(16(22)20(2)17(19)23)9-11-5-8-14(26-11)10-3-6-12(7-4-10)27(18,24)25/h3-9H,1-2H3,(H2,18,24,25) |
InChIキー |
DBKSSNWPJGSIMY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C1=O)C |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



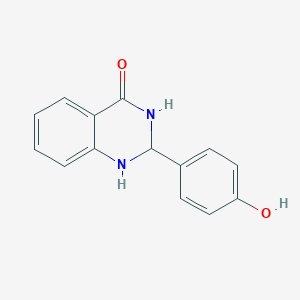
![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255678.png)
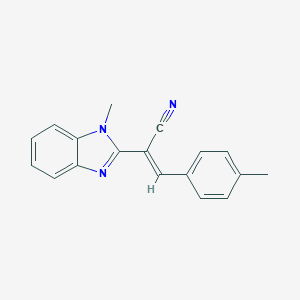
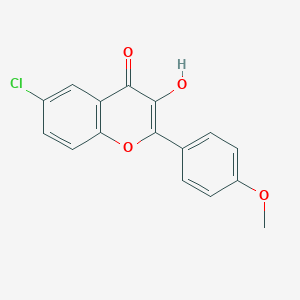
![2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile](/img/structure/B255682.png)
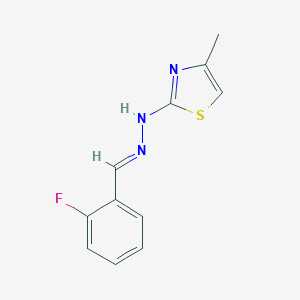
![2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255693.png)
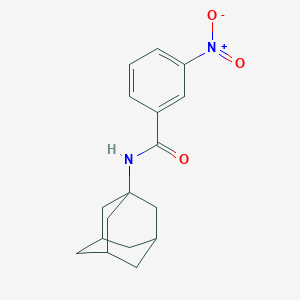
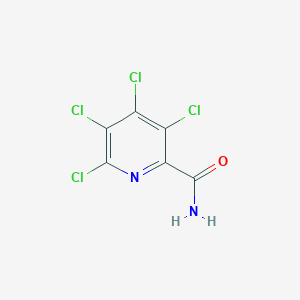
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B255709.png)
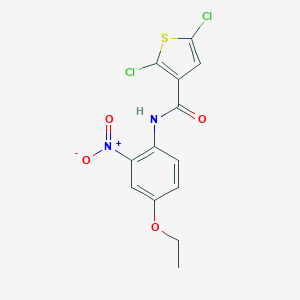
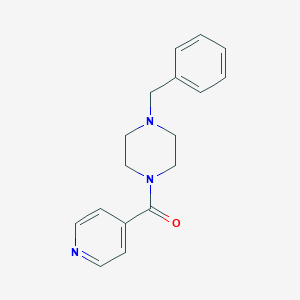
![5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B255716.png)
![3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B255717.png)